1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Description
1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a halogenated carbazole derivative characterized by diiodo substitutions at the 3,6-positions of the carbazole core and a 2-hydroxyethylamino side chain attached to a propan-2-ol backbone.
- Molecular formula: Estimated as C17H18I2N2O2 (based on carbazole diiodo, propanol, and hydroxyethylamino groups).
- Molecular weight: ~600–620 g/mol (comparable to ’s 618.25 g/mol).
- Physicochemical properties: High hydrophobicity (logP ~8–9) due to iodine atoms, balanced by polar hydroxyethylamino and propanol moieties enhancing aqueous solubility.
Properties
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)-3-(2-hydroxyethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18I2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGLIADJWJXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(N2CC(CNCCO)O)C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the following steps:
Iodination of Carbazole: The starting material, carbazole, is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide.
Formation of the Intermediate: The diiodo-carbazole is then reacted with an appropriate alkylating agent to introduce the propanol moiety.
Amination: The intermediate product is further reacted with ethanolamine to introduce the hydroxy-ethylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, reduction could yield a deiodinated product, and substitution could yield a variety of functionalized carbazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases or as a diagnostic tool.
Industry: As a component in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the target and the biological system being studied.
Comparison with Similar Compounds
Carbazole derivatives exhibit diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structural analogs (Table 1), focusing on substituents, properties, and synthesis.
Table 1: Structural and Physicochemical Comparison
*Estimated; †Predicted based on substituent contributions.
Structural Modifications and Effects
a) Halogen Substituents
- Diiodo (Target Compound) : Increases molecular weight and lipophilicity (logP ~8.5) compared to dichloro (logP ~4–5) or dibromo (logP ~6–7) analogs. Iodine’s large atomic radius may enhance π-stacking interactions in materials science or receptor binding in drug design.
- Dichloro/Dibromo : Lower molecular weight and reduced hydrophobicity, favoring solubility.
b) Amino Side Chains
- 2-Hydroxyethylamino (Target): Introduces hydrogen-bonding capacity (2 H-bond donors, 1 H-bond acceptor), improving aqueous solubility compared to aromatic side chains (e.g., naphthalenyl in ).
- Aromatic Amino Groups (): Enhance rigidity and π-π interactions but reduce solubility.
Pharmacological and Material Implications
- Material Science : Diiodo carbazoles’ high electron density and stability suit organic semiconductors or light-emitting diodes (OLEDs).
Biological Activity
1-(3,6-Diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a synthetic compound derived from the carbazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C₁₇H₁₈I₂N₂O₂ and a molar mass of approximately 485.15 g/mol. Its structure features a carbazole core substituted with iodine atoms and an amino alcohol side chain, which may contribute to its biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including 1-(3,6-diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol. Research indicates that carbazole derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, a related compound was shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway, which is crucial for tumor suppression .
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9-Ethyl-9H-carbazole-3-carbaldehyde | A549 (lung carcinoma) | 5.9 | Apoptosis via p53 pathway |
| 1-(3,6-Diiodo-carbazol-9-yl)-... | C6 (glioma) | 25.7 | Induction of apoptosis |
| ECCA | BRAF-mutated melanoma | Not specified | Upregulation of caspase activities |
The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:
- Apoptosis Induction : Similar carbazole derivatives have been shown to increase apoptosis in cancer cells by activating caspases and other apoptotic pathways .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, contributing to their antitumor effects.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in vivo, which demonstrated significant tumor growth inhibition without notable toxicity to normal tissues. This suggests that the diiodo substitution may enhance selectivity towards cancer cells while minimizing side effects .
Potential Therapeutic Applications
Given its promising biological activity, 1-(3,6-diiodo-carbazol-9-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol may have potential applications in cancer therapy. Future research should focus on:
- In Vivo Studies : To assess efficacy and safety in animal models.
- Mechanistic Studies : To further elucidate pathways involved in its antitumor effects.
- Combination Therapies : Exploring synergistic effects with existing chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
